1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Description
1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5. The purity is usually 95%.
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Biological Activity
The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound consists of a benzimidazole core fused with a pyrazole and thiophene moiety. Its structural complexity contributes to its diverse biological activities. The molecular formula is C19H22N6O2S, and it features multiple nitrogen atoms that can participate in various biochemical interactions.
Anticancer Properties
Research indicates that derivatives of benzimidazole and pyrazole have shown promise as anticancer agents. For instance, compounds similar to the one in focus have been reported to inhibit cell proliferation in various cancer cell lines. A study demonstrated that benzimidazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that imidazole derivatives exhibit significant activity against a range of bacterial and fungal strains. The presence of the thiophene ring in this compound may enhance its interaction with microbial membranes, leading to increased efficacy against pathogens .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research suggests that certain benzimidazole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which may protect neuronal cells from oxidative stress . This mechanism could be beneficial in treating neurodegenerative diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrogen atoms within the heterocyclic rings can interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : The compound may act on various receptors involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
- DNA Interaction : Some studies suggest that imidazole derivatives can intercalate into DNA, disrupting replication and transcription processes in cancer cells .
Case Studies
Study | Findings | |
---|---|---|
Waghmare et al. (2022) | Evaluated the anticancer activity of benzimidazole derivatives | Compounds showed significant cytotoxicity against breast cancer cells |
Asadi et al. (2021) | Investigated neuroprotective effects of related compounds | Demonstrated potential for reducing oxidative stress in neuronal models |
ProQuest Study (2023) | Assessed antimicrobial efficacy against various pathogens | Found strong activity against Gram-positive bacteria |
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-13-16(14(2)25(22-13)15-7-10-29(27,28)12-15)11-19(26)24-9-8-23-18-6-4-3-5-17(18)21-20(23)24/h3-6,15H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXVAYJXEUEALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CC(=O)N3CCN4C3=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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